Methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate

Chemical procurement Research intermediate Data limitation

Sourcing structurally precise PDE4 inhibitor intermediates with tunable amine handles often leads to long lead times. This compound delivers an ethylaminomethyl-substituted cyclopropylmethoxy benzoate scaffold ready for amide coupling or reductive amination, enabling systematic exploration of steric and electronic effects in medicinal chemistry campaigns. - Reactive ethylaminomethyl handle for biotin/fluorophore conjugation or library diversification - Cyclopropylmethoxy group enhances metabolic stability and target binding affinity - Ships globally with batch-specific purity documentation for reliable procurement

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
Cat. No. B12078590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESCCNCC1=C(C=CC(=C1)C(=O)OC)OCC2CC2
InChIInChI=1S/C15H21NO3/c1-3-16-9-13-8-12(15(17)18-2)6-7-14(13)19-10-11-4-5-11/h6-8,11,16H,3-5,9-10H2,1-2H3
InChIKeyWGNPCEGBNRAQGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate – Chemical Class & Baseline Properties


Methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate is a synthetic benzoate ester featuring a cyclopropylmethoxy ether at the para position and an ethylaminomethyl substituent at the meta position of the aromatic ring (molecular formula C15H21NO3, molecular weight 263.33 g/mol) . The compound belongs to a class of substituted benzoate intermediates utilized in medicinal chemistry, particularly as building blocks for phosphodiesterase-4 (PDE4) inhibitors and other bioactive molecules. Its structural features—a strained cyclopropyl ring and a basic secondary amine—are known to influence both physicochemical properties and potential biological target engagement.

Synthetic intermediate for PDE4 inhibitor scaffold exploration
Ethylaminomethyl handle supports amine-selective functionalization
Cyclopropylmethoxy group may influence target engagement context

Methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate – Why Generic Substitutes Fail


Within the benzoate ester chemical space, seemingly minor structural modifications—such as variation of the O‑alkyl substituent, alteration of the amine N‑alkyl group, or relocation of the aminomethyl substituent on the aromatic ring—can produce pronounced differences in reactivity, lipophilicity, and biological target affinity . Consequently, in‑class analogs (e.g., methyl 4‑(cyclopropylmethoxy)‑3‑(hydroxymethyl)benzoate or methyl 4‑(cyclopropylmethoxy)‑3‑((isopropylamino)methyl)benzoate) cannot be assumed to be functionally interchangeable. The following section evaluates whether verifiable, quantitative differentiation data exist to support a specific procurement decision.

O‑alkyl change
Replacing cyclopropylmethoxy with methoxy or ethoxy may shift lipophilicity and target affinity profiles.
N‑alkyl variation
Ethylamino vs. isopropylamino or methylamino alters amine basicity and steric environment, affecting reactivity.
Ring substitution position
Moving the aminomethyl group from meta to para or ortho can change molecular recognition and coupling geometry.

Methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate – Quantitative Differentiation Evidence


No Published Head-to-Head Quantitative Data

A systematic search of the primary literature, patent databases, and authoritative chemical registries (including PubMed, PubChem, and Google Patents) was conducted for Methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate. No peer-reviewed study, patent example, or curated database entry was identified that reports quantitative biological activity, physicochemical property, or reactivity data for this exact compound in direct comparison with a named analog. Closely related compounds—such as methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate (studied as a PDE4 inhibitor intermediate) and methyl 4-(cyclopropylmethoxy)-3-((isopropylamino)methyl)benzoate—are described in vendor catalogs, but no head-to-head quantitative data (e.g., IC50, LogP, metabolic stability, solubility) are available from non-excluded sources to establish a measurable differentiation claim. Therefore, the required core evidence for a comparator-based selection cannot be provided at this time.

Comparator data gap
Data to verify
No public head-to-head quantitative data identified
Selection must rely on internal profiling
Supplier comparative data may be requested
Chemical procurement Research intermediate Data limitation

Methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate – Application Scenarios


PDE4 Inhibitor Scaffold Intermediate

The 4-(cyclopropylmethoxy)benzoate core is a recognized pharmacophore in potent PDE4 inhibitors such as roflumilast and CHF-6001 (tanimilast). Although direct activity data for the title compound are not publicly available, its ethylaminomethyl substituent offers a reactive handle for further functionalization (e.g., amide coupling, reductive amination) that is distinct from the hydroxymethyl or isopropylamino analogs, potentially enabling the synthesis of focused libraries with altered basicity and steric profiles .

Physicochemical Tuning via Amine Variation

For medicinal chemistry campaigns requiring systematic exploration of amine substituent effects, the ethylamino group in this compound provides a specific steric and electronic environment compared to larger isopropyl or smaller methyl analogs. This allows researchers to probe structure–property relationships (e.g., LogP, pKa, solubility) in a controlled manner, even in the absence of pre-existing comparative data .

Chemical Biology Probe Synthesis

The cyclopropylmethoxy group is known to enhance metabolic stability and binding affinity in certain target classes (e.g., cannabinoid receptors, PDE4). The ethylaminomethyl substituent can serve as a linker attachment point for biotin, fluorophores, or photoaffinity tags, making the compound a versatile starting material for the design of chemical biology probes .

Application
Selection Property
Validation Focus
PDE4 inhibitor intermediate
Ethylaminomethyl reactivity handle
Coupling efficiency and scaffold derivatization
Amine physicochemical tuning
Steric and electronic amine profile
LogP, pKa, and solubility assessment
Chemical biology probe synthesis
Linker attachment via ethylamino group
Conjugation and target engagement verification
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